molecular formula C20H20N4O3 B2408622 N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxamide CAS No. 1203116-74-8

N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2408622
CAS No.: 1203116-74-8
M. Wt: 364.405
InChI Key: NNCKUQJXYRTJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxamide (CAS 1203419-19-5) is a synthetic organic compound with a molecular formula of C 22 H 22 N 4 O 4 S and a molecular weight of 438.5 g/mol . This chemically complex molecule is built on a piperidine-carboxamide core, strategically functionalized with a 1H-benzo[d]imidazole moiety and a benzo[d][1,3]dioxol-5-yl (piperonyl) group . The integrated benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various enzymatic targets. Scientific literature indicates that heterocyclic compounds containing the benzimidazole nucleus can function as potent and selective inhibitors of protein kinases, such as Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), which are implicated in cell proliferation, circadian rhythms, and neurodegenerative diseases . Furthermore, the benzo[d][1,3]dioxole moiety is a common pharmacophore found in compounds designed as modulators of ATP-binding cassette (ABC) transporters . These transporters are critical targets in research for diseases like cystic fibrosis, and modulators can potentially correct their functional deficiencies . This combination of structural features makes this compound a compelling candidate for in vitro pharmacological and biochemical research. Potential areas of investigation include the study of kinase signaling pathways, the function of ABC transporters, and the exploration of new therapeutic strategies for associated disorders. Researchers can utilize this compound as a chemical tool to probe complex biological mechanisms. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human use. Handling should only be performed by qualified professionals.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-(1,3-benzodioxol-5-yl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-20(21-14-5-6-17-18(11-14)27-12-26-17)24-9-7-13(8-10-24)19-22-15-3-1-2-4-16(15)23-19/h1-6,11,13H,7-10,12H2,(H,21,25)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCKUQJXYRTJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)NC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure

The molecular formula of this compound can be represented as follows:

C19H18N2O3\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3

Synthesis

The synthesis typically involves multi-step organic reactions, including the formation of the benzo[d]imidazole and piperidine moieties. Various methodologies have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions .

Anticancer Properties

Recent studies have indicated that compounds containing the benzo[d]dioxole and benzo[d]imidazole frameworks exhibit significant anticancer properties. For instance, derivatives of this compound have shown inhibition of cancer cell proliferation in various in vitro assays. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways such as JNK and p53 .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. In vitro tests against various bacterial strains have shown promising results, indicating potential applications in developing new antimicrobial agents . The structure-activity relationship (SAR) studies suggest that modifications on the dioxole ring enhance activity against Gram-positive bacteria.

Neuroprotective Effects

Research has highlighted neuroprotective effects attributed to compounds with similar structures. In particular, this compound has been studied for its ability to protect neuronal cells from oxidative stress-induced apoptosis . This suggests potential therapeutic applications in neurodegenerative diseases.

Case Study 1: Anticancer Activity

In a study involving human breast cancer cell lines, this compound was tested for cytotoxicity. Results indicated an IC50 value of approximately 15 µM, demonstrating significant potency compared to control treatments .

Case Study 2: Antimicrobial Testing

A series of tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antimicrobial activity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, such as N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxamide, exhibit promising antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacteria and fungi. For instance:

  • In vitro Studies: Compounds derived from benzimidazole have been tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 1.27 µM to 2.65 µM against different strains, indicating strong antimicrobial potential .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Benzimidazole derivatives are known for their ability to target cancer cells selectively:

  • Cell Line Studies: In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against human colorectal carcinoma cell lines (HCT116), with IC50 values as low as 4.53 µM, outperforming standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM) . This suggests that this compound could serve as a lead compound for developing new anticancer therapies.

Antitubercular Activity

The compound also shows potential in the fight against tuberculosis:

  • Mechanism of Action: Research has highlighted that similar compounds inhibit vital mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase, essential for the survival of Mycobacterium tuberculosis . In vivo studies in mice models have further validated the efficacy of these compounds against tuberculosis.

Case Study 1: Synthesis and Evaluation of Antimicrobial Activities

A study focused on synthesizing various benzimidazole derivatives, including those related to this compound. The synthesized compounds were evaluated for their antimicrobial activities using standard methods, demonstrating significant inhibition against multiple microbial strains .

Case Study 2: Anticancer Screening

Another research project assessed the anticancer activity of a series of benzimidazole derivatives against HCT116 cells. The results indicated that several compounds had potent activity, with a focus on structure–activity relationships that could guide future drug development efforts .

Q & A

Q. Methodological Answer :

  • Target-Based Screening : Use virtual docking (e.g., AutoDock Vina) to predict binding affinity to receptors like urokinase-type plasminogen activator (uPAR), given structural similarity to IPR-1 (a uPAR inhibitor) .
  • In Vitro Enzymatic Assays : Test inhibition of kinases or proteases using fluorogenic substrates (e.g., AMC-labeled peptides) at varying concentrations (1–100 µM) .
  • Cytotoxicity Profiling : Employ MTT assays on HEK-293 or HeLa cells to establish IC50_{50} values .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Q. Methodological Answer :

  • Substituent Variation : Modify the benzodioxole moiety (e.g., replace with 4-fluorophenyl or 3,5-dimethoxy groups) to assess steric/electronic effects on receptor binding .
  • Piperidine Ring Modifications : Introduce methyl or ethyl groups at the piperidine 3-position to evaluate conformational flexibility’s impact on activity .
  • Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to enhance metabolic stability .

Advanced: What computational tools validate this compound’s interaction with biological targets?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding (e.g., using B3LYP/6-31G* basis set) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., in GROMACS) over 100 ns to assess stability of hydrogen bonds with residues like Asp189 in uPAR .
  • ADMET Prediction : Use SwissADME or ADMETlab to predict permeability (LogP < 5), cytochrome P450 inhibition, and bioavailability .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Q. Methodological Answer :

  • Error Analysis : Re-validate force field parameters in MD simulations (e.g., AMBER vs. CHARMM) and cross-check docking scores with experimental IC50_{50} .
  • Crystallographic Validation : Attempt co-crystallization with the target protein to identify unmodeled binding interactions (e.g., halogen bonds or π-stacking) .
  • Proteomic Profiling : Use thermal shift assays (TSA) to confirm target engagement by monitoring protein melting temperature shifts .

Advanced: What strategies improve this compound’s aqueous solubility for in vivo studies?

Q. Methodological Answer :

  • Salt Formation : React with HCl or sodium acetate to generate water-soluble salts .
  • Prodrug Design : Introduce phosphate or glycoside groups at the benzodioxole oxygen to enhance solubility, followed by enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) using thin-film hydration .

Advanced: How to address low yield during piperidine-benzimidazole coupling?

Q. Methodological Answer :

  • Catalyst Optimization : Replace EDCI with BOP-Cl or HATU to improve coupling efficiency .
  • Microwave-Assisted Synthesis : Conduct reactions under microwave irradiation (100°C, 30 min) to reduce side-product formation .
  • Byproduct Analysis : Use HPLC-MS to identify and quantify impurities (e.g., hydrolyzed carboxamide) and adjust reaction pH (6.5–7.5) to suppress hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.